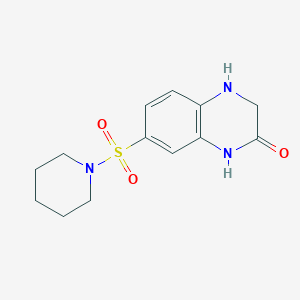
7-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be related to Piperidine-1-sulfonyl chloride , which is used in laboratory chemicals . It’s important to note that the exact compound you’re asking about might have different properties or uses.
Synthesis Analysis
While specific synthesis information for “7-(Piperidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one” was not found, related compounds such as dipicolylamine sulfonamide derivatized platinum complexes have been synthesized for potential use as anticancer agents .
Molecular Structure Analysis
The molecular structure of a related compound, Piperidine-1-sulfonyl chloride, has been reported with a molecular weight of 183.656 and a density of 1.4±0.1 g/cm3 .
Physical And Chemical Properties Analysis
For Piperidine-1-sulfonyl chloride, a related compound, the molecular weight is 183.656, and the density is 1.4±0.1 g/cm3 .
Aplicaciones Científicas De Investigación
Matrix Metalloproteinase Inhibitors
α-Sulfone-α-piperidine and α-tetrahydropyranyl hydroxamates, structurally related to the queried compound, have shown efficacy in inhibiting matrix metalloproteinases (MMPs) -2, -9, and -13 while sparing MMP-1. These compounds have demonstrated oral efficacy in tumor growth inhibition in mice and left-ventricular hypertrophy in rats, as well as in preventing bovine cartilage degradation. α-Piperidine 19v (SC-78080/SD-2590) was particularly highlighted for development targeting cancer indications, showcasing the potential of such structures in the treatment of various diseases including cancer, arthritis, and cardiovascular diseases (Becker et al., 2010).
Boron Neutron Capture Therapy Agents
Another application involves the synthesis of o-carborane substituted tetrahydroisoquinolines, which include structures functionally related to the compound , aimed at potential use in Boron Neutron Capture Therapy (BNCT). These compounds, specifically designed to accumulate in B-16 melanoma cells with low cytotoxicity, indicate a promising direction for targeted cancer therapy, offering a method to treat melanoma more effectively (Lee et al., 2006).
Anticancer Agents
A library of piperidine ring-fused aromatic sulfonamides, including derivatives of 1,2,3,4-tetrahydroquinoline, has been synthesized to induce oxidative stress and glutathione depletion in various cancer cells. Compounds from this library exhibited potent cytotoxic effects on leukemia, melanoma, glioblastoma, and other cancer cells, highlighting the therapeutic potential of such structures in oncology. This research showcases the versatility of sulfonamide compounds in developing new anticancer agents (Madácsi et al., 2013).
Antioxidant and Anticholinesterase Activities
Sulfonyl hydrazones with piperidine derivatives have been evaluated for their antioxidant capacity and anticholinesterase activity. This study reveals the importance of the sulfonyl hydrazone scaffold and the piperidine rings in medicinal chemistry, particularly in designing compounds with potential antioxidant and anticholinesterase properties (Karaman et al., 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-piperidin-1-ylsulfonyl-3,4-dihydro-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c17-13-9-14-11-5-4-10(8-12(11)15-13)20(18,19)16-6-2-1-3-7-16/h4-5,8,14H,1-3,6-7,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXROFORNJRGZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

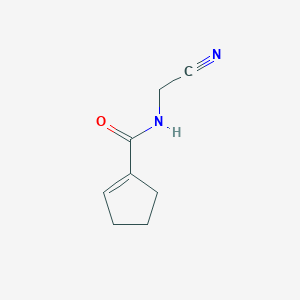

![(3S,6R)-6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid](/img/structure/B2982320.png)
![2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2982324.png)
![(E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2982325.png)
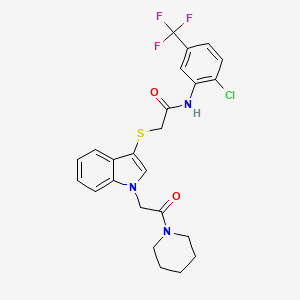
![[2-(3-Morpholin-4-ylsulfonylanilino)-2-oxo-1-phenylethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2982330.png)
![5-(2-morpholino-2-oxoethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2982331.png)
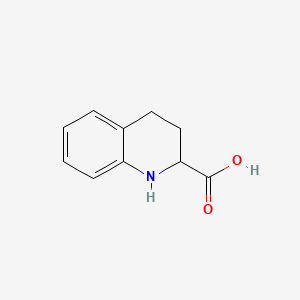
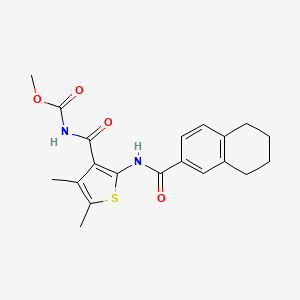

![[2,4'-Bipyridin]-4-ylmethanamine dihydrochloride](/img/structure/B2982337.png)

![ethyl {[(Z)-azepan-2-ylidene(cyano)methyl]sulfonyl}acetate](/img/structure/B2982341.png)